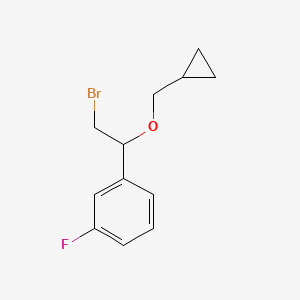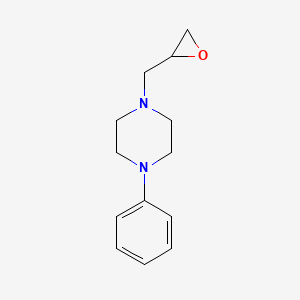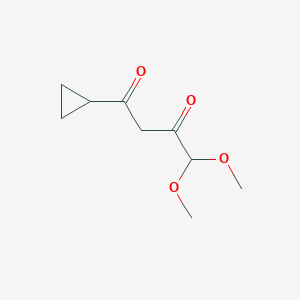
1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a butane-1,3-dione backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-4,4-difluorobutane-1,3-dione
- 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
- 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Comparison: 1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione is unique due to its specific combination of cyclopropyl and methoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1-cyclopropyl-4,4-dimethoxybutane-1,3-dione |
InChI |
InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3 |
Clé InChI |
ATIXBMOZXBHNKX-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CC(=O)C1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



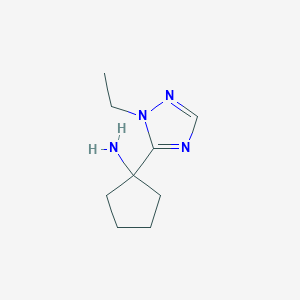

![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
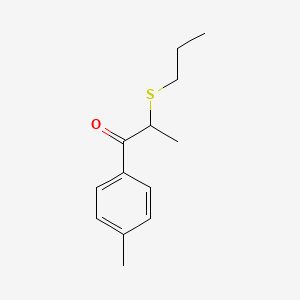

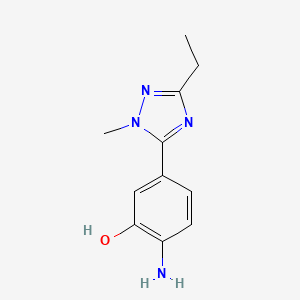
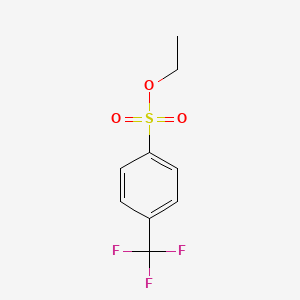
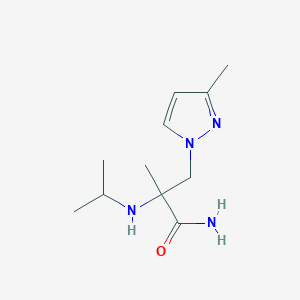

![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)

